An In-depth Technical Guide to the Putative Natural Occurrence and Biosynthesis of Ethyl 4-Oxononanoate
An In-depth Technical Guide to the Putative Natural Occurrence and Biosynthesis of Ethyl 4-Oxononanoate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the Exploration of Undocumented Natural Products
The vast chemical diversity of the natural world continuously unveils novel molecules with significant biological activities. While many natural products are well-documented, a vast number remain undiscovered or uncharacterized. This guide delves into the hypothetical natural occurrence and plausible biosynthetic pathways of ethyl 4-oxononanoate , a medium-chain keto ester. As of the current body of scientific literature, the presence of ethyl 4-oxononanoate as a natural product has not been definitively established. However, based on fundamental principles of biochemistry and known metabolic pathways, its existence in nature is plausible. This document, therefore, serves as a theoretical framework to guide researchers in the potential discovery, identification, and biosynthesis of this and related keto esters.
Introduction to Medium-Chain Keto Esters
Medium-chain fatty acids (MCFAs) and their derivatives are integral to various biological processes, serving as energy sources and signaling molecules. Keto fatty acids, characterized by a ketone group along their aliphatic chain, are important metabolic intermediates and can exhibit unique chemical properties and biological activities. Their esterified forms, such as ethyl 4-oxononanoate, are generally more volatile and may play roles as flavor and aroma compounds, as well as semiochemicals. The structure of ethyl 4-oxononanoate, featuring a ketone at the C4 position and a total chain length of nine carbons with an ethyl ester, suggests its potential origin from fatty acid or polyketide metabolism.
Postulated Natural Occurrence
While direct evidence is pending, we can hypothesize the natural occurrence of ethyl 4-oxononanoate in organisms known to produce a rich diversity of fatty acids and esters.
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Plants: Many plants produce a wide array of fatty acid-derived natural products.[1] Oxylipins, which are produced from the oxidation of unsaturated fatty acids, include keto-fatty acids and are involved in plant defense mechanisms.[2][3] It is conceivable that derivatives of these keto acids, including their ethyl esters, could be present in plant tissues, potentially as minor components of essential oils or waxes.
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Fungi: Fungi are prolific producers of secondary metabolites, including polyketides and fatty acids.[4] Some fungi are known to produce unusual fatty acids and could harbor the enzymatic machinery necessary for the synthesis of 4-oxononanoic acid.[5] Subsequent esterification, a common process in many microbial metabolic pathways, could lead to the formation of ethyl 4-oxononanoate.
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Bacteria: Bacterial metabolism is incredibly diverse, with many species capable of synthesizing a vast range of fatty acids and their derivatives. The enzymes of fatty acid and polyketide synthesis in bacteria are well-characterized and provide a strong basis for the potential production of keto esters.
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Fermented Foods and Beverages: Fermented products are well-known for their complex flavor profiles, which are largely due to a rich variety of esters, alcohols, and other volatile compounds produced by microbial metabolism. The presence of both ethanol and fatty acid precursors in fermentation environments makes the enzymatic formation of ethyl esters a common occurrence. Therefore, fermented foods and beverages represent a plausible, yet unexplored, source of ethyl 4-oxononanoate.
Hypothetical Biosynthetic Pathways of Ethyl 4-Oxononanoate
The biosynthesis of ethyl 4-oxononanoate can be conceptually divided into two main stages: the formation of the 4-oxononanoic acid backbone and its subsequent esterification with ethanol. We propose three plausible pathways for the synthesis of the 4-oxononanoate moiety.
Pathway 1: Modified Fatty Acid Synthesis (FAS)
The canonical fatty acid synthesis pathway involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. A key intermediate in each elongation cycle is a β-ketoacyl-ACP. A modification of this pathway could lead to the formation of 4-oxononanoic acid.
Proposed Mechanism:
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Chain Initiation and Elongation: Fatty acid synthesis would proceed normally for the initial cycles to build up a C6-acyl-ACP intermediate.
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Incomplete Reduction: In the subsequent elongation step, the resulting 3-ketoacyl-ACP (a C8 intermediate) would undergo only partial reduction, or the dehydratase and enoyl-reductase steps could be skipped, leading to the retention of a keto group.
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Hydrolysis and Esterification: The modified acyl-ACP would then be hydrolyzed to the free fatty acid, 4-oxononanoic acid, which could then be esterified.
Caption: Hypothetical Modified Fatty Acid Synthesis Pathway for Ethyl 4-oxononanoate.
Pathway 2: Polyketide Synthase (PKS) Pathway
Polyketide synthases (PKSs) are large, multi-domain enzymes that assemble polyketide chains from simple acyl-CoA precursors.[6] The modular nature of Type I PKSs, where each module is responsible for one cycle of chain elongation and modification, allows for the programmed introduction of keto groups at specific positions.
Proposed Mechanism:
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Starter Unit and Extender Units: A PKS could utilize a starter unit such as acetyl-CoA and be programmed to incorporate three extender units of malonyl-CoA.
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Programmed Reduction: The PKS module responsible for the second elongation step would lack a fully functional ketoreductase, dehydratase, and enoyl reductase domain, thus retaining the keto group at the C4 position of the growing chain.
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Chain Termination and Esterification: A thioesterase domain at the end of the PKS assembly line would release the 4-oxononanoic acid. This could then be esterified by a separate enzyme.
Caption: Hypothetical Polyketide Synthase Pathway for Ethyl 4-oxononanoate.
Pathway 3: Modified Beta-Oxidation Pathway
Beta-oxidation is the catabolic pathway for fatty acid degradation.[7] While it typically leads to the complete breakdown of fatty acids into acetyl-CoA, a "leaky" or modified pathway could potentially result in the formation and release of a keto acid intermediate.
Proposed Mechanism:
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Initiation of Beta-Oxidation: A fatty acid longer than nine carbons, for example, undecanoic acid (C11), would enter the beta-oxidation spiral.
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First Cycle of Oxidation: The first round of beta-oxidation would proceed normally, yielding acetyl-CoA and a C9-acyl-CoA.
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Incomplete Second Cycle: In the second cycle, the C9-acyl-CoA would be oxidized to 3-keto-nonanoyl-CoA. At this point, instead of undergoing thiolytic cleavage, a hypothetical hydrolase could act on this intermediate, releasing 3-keto-nonanoic acid. While this would result in a 3-keto acid, a subsequent isomerization could potentially shift the keto group to the C4 position, although this is less likely without a specific isomerase. A more direct route to a 4-keto acid via beta-oxidation is not immediately apparent from the canonical pathway.
Final Step: Esterification
Regardless of the pathway for the formation of 4-oxononanoic acid, the final step in the biosynthesis of ethyl 4-oxononanoate would be its esterification with ethanol. This reaction can be catalyzed by several types of enzymes, including:
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Acyl-CoA:ethanol O-acyltransferases (AEATs): These enzymes would first require the activation of 4-oxononanoic acid to its CoA thioester, 4-oxononanoyl-CoA, by an acyl-CoA synthetase. AEAT would then catalyze the transfer of the 4-oxononanoyl group to ethanol.
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Carboxylic acid ester hydrolases (esterases) acting in reverse: Under conditions of high ethanol concentration, some esterases can catalyze the reverse reaction of hydrolysis, leading to ester formation.
Methodologies for Detection and Analysis
The search for and characterization of ethyl 4-oxononanoate in natural sources would require sensitive and specific analytical techniques.
Extraction from Natural Sources
A general workflow for the extraction of a medium-chain keto ester from a biological matrix (e.g., plant material, fungal culture, fermented beverage) would involve:
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Homogenization: The sample is homogenized in a suitable solvent.
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Solvent Extraction: A non-polar or semi-polar solvent such as hexane, diethyl ether, or ethyl acetate would be used to extract the relatively non-polar ethyl 4-oxononanoate.
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Concentration: The solvent is carefully evaporated to concentrate the extract.
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Fractionation (Optional): For complex matrices, fractionation using column chromatography with silica gel or other stationary phases can be employed to isolate compounds based on polarity.
Analytical Instrumentation
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the most suitable technique for the analysis of volatile and semi-volatile compounds like ethyl 4-oxononanoate.[8][9]
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Principle: The compound is volatilized and separated from other components in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated compound then enters a mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that can be used for identification.
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Protocol:
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Sample Preparation: The extract is dissolved in a volatile solvent (e.g., hexane).
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Injection: A small volume (e.g., 1 µL) is injected into the GC.
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Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax) is used with a temperature gradient to separate the components.
-
Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak corresponding to ethyl 4-oxononanoate is recorded. Comparison of the retention time and mass spectrum with a synthetic standard would be required for definitive identification.
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High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile keto esters or for purification.[10][11]
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Principle: The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases.
-
Protocol:
-
Sample Preparation: The extract is dissolved in the mobile phase.
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Separation: A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water is commonly used for esters.
-
Detection: A UV detector can be used if the compound has a chromophore, or a mass spectrometer (LC-MS) for more sensitive and specific detection.[12]
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Data Presentation: Physicochemical Properties
The following table summarizes the predicted physicochemical properties of ethyl 4-oxononanoate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | PubChem |
| Molecular Weight | 200.27 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
Conclusion and Future Directions
This technical guide has presented a theoretical framework for the natural occurrence and biosynthesis of ethyl 4-oxononanoate. While direct experimental evidence for its existence as a natural product is currently lacking, the biochemical plausibility of its formation through modified fatty acid synthesis, polyketide synthesis, or potentially altered beta-oxidation pathways is strong. The analytical methodologies outlined provide a clear path for researchers to investigate the presence of this and other novel keto esters in a variety of natural sources.
The discovery of ethyl 4-oxononanoate in nature could have implications for several fields. In the food and fragrance industries, it could represent a new flavor or aroma compound. In drug development, keto esters can serve as versatile chemical scaffolds for the synthesis of more complex bioactive molecules. Future research should focus on targeted screening of plant, fungal, and microbial extracts, as well as fermented products, using the sensitive analytical techniques described herein. The identification of the enzymes and genes responsible for the biosynthesis of such compounds would be a significant step forward in our understanding of metabolic diversity and would open up possibilities for their biotechnological production.
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